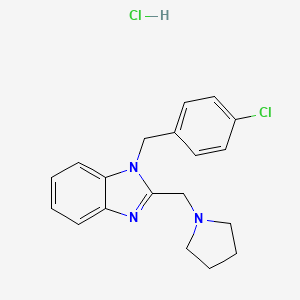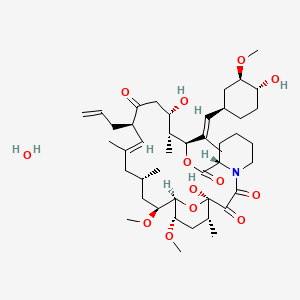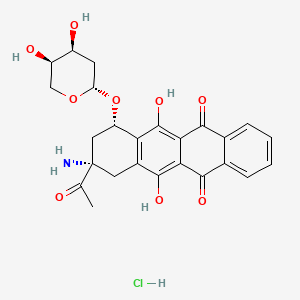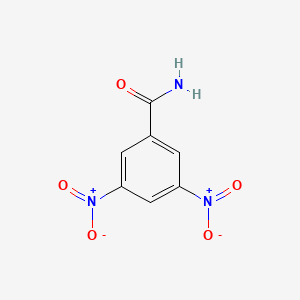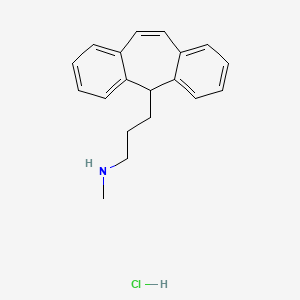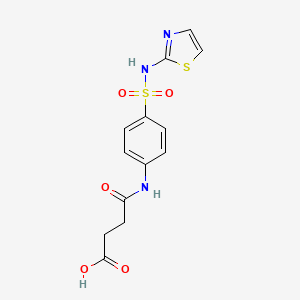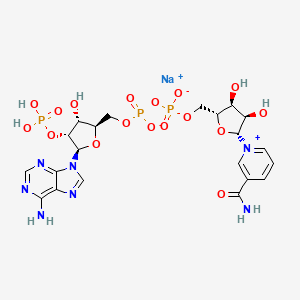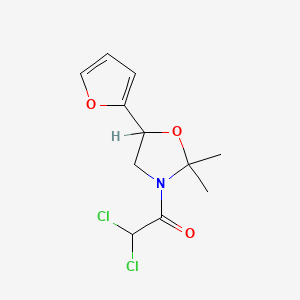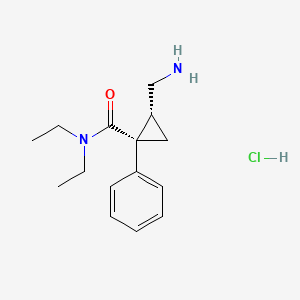
Levomilnacipran hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Levomilnacipran hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder (MDD) in adults . It binds with high affinity to human serotonin (5-HT) and norepinephrine (NE) transporters . These transporters are the primary targets of Levomilnacipran, and they play a crucial role in regulating the balance of serotonin and norepinephrine in the brain, which is essential for maintaining mood balance.
Mode of Action
Levomilnacipran works by blocking the reuptake of serotonin and norepinephrine, two neurotransmitters involved in mood . This increased availability of serotonin and norepinephrine in the synaptic cleft enhances neurotransmission, leading to improved mood in patients with MDD .
Biochemical Pathways
Levomilnacipran may exert antidepressant effects via upregulating BDNF/TrkB mediated PI3K/Akt/mTOR signaling pathway to improve synaptic plasticity . This pathway is crucial for cell survival and growth, and its activation leads to improved synaptic plasticity, which is often impaired in patients with depression .
Pharmacokinetics
Levomilnacipran has an apparent terminal elimination half-life of approximately 12 hours . It undergoes hepatic metabolism to form inactive metabolites, which are then excreted in the urine . About 58% of an oral dose of Levomilnacipran is excreted in the urine as unchanged drug . These ADME properties impact the bioavailability of Levomilnacipran, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of Levomilnacipran’s action include increased expression of postsynaptic dense 95 (PSD-95) and synaptophysin (Syn), proteins involved in synaptic plasticity . Additionally, Levomilnacipran elevates the expression level of brain-derived neurotrophic factor (BDNF), accompanied by increased tyrosine kinase B (TrkB), phosphorylated phosphatidylinositol 3-kinase (PI3K), phosphorylated protein kinase B (p-Akt), and phosphorylated mammalian target of rapamycin (p-mTOR) . These changes at the molecular and cellular level lead to improved synaptic plasticity and amelioration of depression-like behaviors .
Action Environment
The action, efficacy, and stability of Levomilnacipran can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, renal function, and concomitant medications, can influence the pharmacokinetics and pharmacodynamics of Levomilnacipran . Therefore, these factors should be considered when prescribing Levomilnacipran.
Biochemical Analysis
Biochemical Properties
Levomilnacipran hydrochloride binds with high affinity to human serotonin (5-HT) and norepinephrine (NE) transporters . It is a more potent inhibitor of norepinephrine reuptake than serotonin reuptake .
Cellular Effects
This compound works by blocking the reuptake of serotonin and norepinephrine, two neurotransmitters involved in mood . When the reuptake of these neurotransmitters is blocked, they are available in larger concentrations to stimulate nerve cells .
Temporal Effects in Laboratory Settings
This compound causes few serious adverse effects, although long-term safety has not been established . The steady-state concentration of levomilnacipran was dose-proportional when administered at a dose ranging from 25 mg to 300 mg .
Dosage Effects in Animal Models
Various preclinical researches showed the most intense antidepressant effect of levomilnacipran without substantially influencing the animal spontaneous locomotor activity, compared to other antidepressant drugs .
Metabolic Pathways
This compound is metabolized in the liver by the cytochrome P450 enzyme CYP3A4 . It undergoes desethylation to form desethyl levomilnacipran (or N-desethyl levomilnacipran) and hydroxylation to form p-hydroxy-levomilnacipran, which are pharmacologically inactive .
Transport and Distribution
This compound is widely distributed, with an apparent volume of distribution ranging from 387 to 473 L . It is eliminated primarily by renal excretion .
Subcellular Localization
As a small molecule drug, it is likely to be distributed throughout the cell, where it can interact with its target transporters on the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of levomilnacipran hydrochloride involves several steps. One common method starts with the enantioselective synthesis using ®-epichlorohydrin . The process involves the following steps:
Formation of the intermediate: (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide.
Conversion to sulfonyloxy derivatives: This intermediate is then converted to its sulfonyloxy derivatives.
Reaction with potassium phthalimide: The sulfonyloxy derivatives are reacted with potassium phthalimide followed by treatment with a base to obtain levomilnacipran.
Industrial Production Methods
An improved industrial process for the preparation of this compound involves a cost-effective and safe synthesis that avoids the use of 1-phenyl-1-diethylaminocarbonyl-2-chloromethylcyclopropane . This method ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Levomilnacipran hydrochloride undergoes several types of chemical reactions:
Desethylation: This reaction forms desethyl levomilnacipran (or N-desethyl levomilnacipran), which is pharmacologically inactive.
Hydroxylation: This reaction forms p-hydroxy-levomilnacipran, another inactive metabolite.
Glucuronidation: Both oxidative metabolites can undergo further glucuronidation.
Common reagents and conditions used in these reactions include various oxidizing agents and enzymes such as cytochrome P450 . The major products formed from these reactions are desethyl levomilnacipran and p-hydroxy-levomilnacipran .
Scientific Research Applications
Levomilnacipran hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in the study of enantioselective synthesis and chiral separation techniques.
Medicine: It is primarily used in the treatment of major depressive disorder.
Industry: The compound is used in the pharmaceutical industry for the production of antidepressant medications.
Comparison with Similar Compounds
Levomilnacipran hydrochloride is compared with other serotonin and norepinephrine reuptake inhibitors (SNRIs) such as:
Venlafaxine: Has a serotonin:norepinephrine reuptake ratio of 30:1.
Duloxetine: Has a serotonin:norepinephrine reuptake ratio of 10:1.
Desvenlafaxine: Has a serotonin:norepinephrine reuptake ratio of 14:1.
Milnacipran: Has a serotonin:norepinephrine reuptake ratio of 1.6:1.
This compound has a more balanced reuptake inhibition of serotonin and norepinephrine with a ratio of 1:2 . This balanced inhibition may lead to improved effectiveness and a different side effect profile compared to other SNRIs .
Properties
IUPAC Name |
(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCDYJFPRPDERF-NQQJLSKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026201 | |
| Record name | Levomilnacipran hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175131-60-9 | |
| Record name | Levomilnacipran hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175131609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levomilnacipran hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOMILNACIPRAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/371U2ZK31U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


